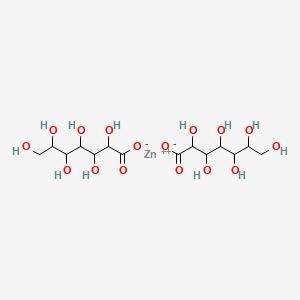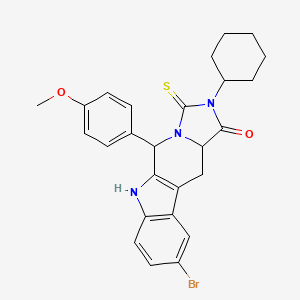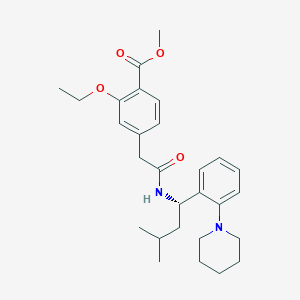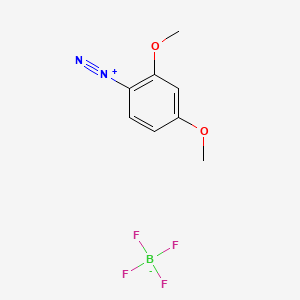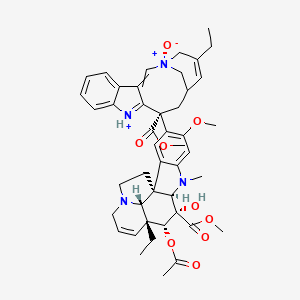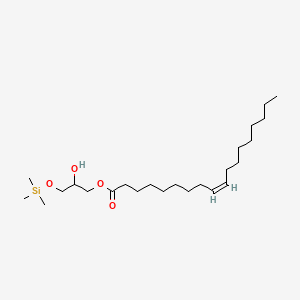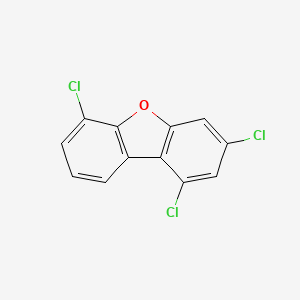![molecular formula C18H18BClO3 B13409454 2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic organic compounds with a furan ring fused to two benzene rings This particular compound is characterized by the presence of a chlorine atom at the 7th position of the dibenzofuran ring and a dioxaborolane group at the 1st position
準備方法
The synthesis of 2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with 7-chlorodibenzo[b,d]furan and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an organic solvent like toluene.
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is heated to a specific temperature (usually around 80-100°C) for several hours. The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
Purification: After the reaction is complete, the product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
化学反応の分析
2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with biomolecules, which can modulate their activity. The chlorine atom and the dibenzofuran core contribute to the compound’s overall reactivity and binding affinity. These interactions can affect various cellular processes, leading to the compound’s observed biological effects.
類似化合物との比較
Similar compounds to 2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
Dibenzofuran: The parent compound without the chlorine and dioxaborolane groups.
7-Bromo-2-chlorodibenzo[b,d]furan: A similar compound with a bromine atom instead of the dioxaborolane group.
8-Chloro-2,7-dibenzofurandiol: A compound with additional hydroxyl groups at positions 2 and 7.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C18H18BClO3 |
|---|---|
分子量 |
328.6 g/mol |
IUPAC名 |
2-(7-chlorodibenzofuran-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H18BClO3/c1-17(2)18(3,4)23-19(22-17)13-6-5-7-14-16(13)12-9-8-11(20)10-15(12)21-14/h5-10H,1-4H3 |
InChIキー |
CZSQLLWXOFMXBP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=C(C=C(C=C4)Cl)OC3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


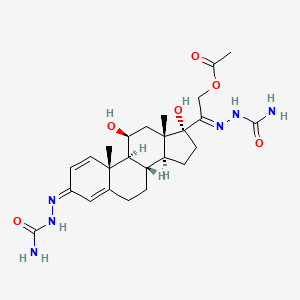
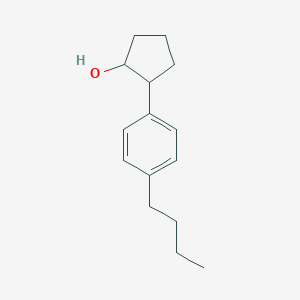
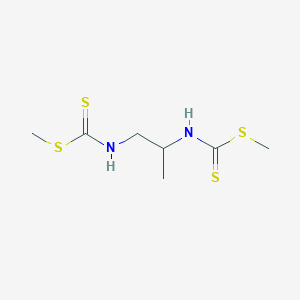
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)

